

Application Notes and Protocols: Synthesis of Metolachlor from 2-Ethyl-6-methylaniline

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Compound of Interest

Compound Name: 2-Ethyl-6-methylaniline

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These application notes provide detailed protocols for the synthesis of the herbicide Metolachlor, utilizing **2-Ethyl-6-methylaniline** as a primary precursor. The synthesis is a multi-step process prominently featuring the formation of an imine, followed by asymmetric hydrogenation and subsequent chloroacetylation.

Chemical Pathway Overview

The synthesis of Metolachlor from **2-Ethyl-6-methylaniline** is a well-established industrial process. The key steps involve the condensation of **2-Ethyl-6-methylaniline** with methoxyacetone to form an N-aryl imine. This intermediate then undergoes a crucial asymmetric hydrogenation step to introduce the desired stereochemistry, a critical factor for its herbicidal activity. The final step is the acylation of the resulting chiral amine with chloroacetyl chloride to yield Metolachlor.^{[1][2]}

Experimental Protocols

The following protocols outline the key stages in the synthesis of Metolachlor.

Protocol 1: Synthesis of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine

This procedure details the formation of the imine intermediate from **2-Ethyl-6-methylaniline** and methoxyacetone.

Materials:

- **2-Ethyl-6-methylaniline**
- Methoxyacetone
- Toluene (or another suitable aprotic solvent)
- Sulfuric acid (catalytic amount)
- Dean-Stark apparatus or molecular sieves
- Reaction flask and condenser
- Heating mantle
- Rotary evaporator

Procedure:

- In a reaction flask equipped with a Dean-Stark apparatus and condenser, dissolve **2-Ethyl-6-methylaniline** (1.0 equivalent) in toluene.
- Add methoxyacetone (1.0-2.0 equivalents).^[3]
- Add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
- Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed.
- Once the reaction is complete, cool the mixture to room temperature.
- Neutralize the catalyst with a suitable base (e.g., sodium bicarbonate solution).

- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude imine product. The product can be used in the next step without further purification.

Protocol 2: Asymmetric Hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine

This protocol describes the enantioselective reduction of the imine to form the chiral amine intermediate, (S)-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)amine. This step is critical for producing the herbicidally active S-enantiomer.^{[2][4]}

Materials:

- N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine
- Iridium-based catalyst (e.g., $[\text{Ir}(\text{COD})\text{Cl}]_2$ with a chiral phosphine ligand like Xyliphos)^[4]
- Aprotic solvent (e.g., toluene, dichloromethane)^[5]
- Hydrogen gas source
- High-pressure reactor (autoclave)

Procedure:

- In a high-pressure reactor, under an inert atmosphere (e.g., argon or nitrogen), dissolve the imine intermediate in the chosen aprotic solvent.
- Add the iridium catalyst and the chiral ligand. The catalyst loading is typically very low.
- Seal the reactor and purge with hydrogen gas several times.
- Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 to 80 bar).^[5]

- Heat the reaction mixture to the specified temperature (e.g., 20°C to 90°C) and stir vigorously.^[5]
- Monitor the reaction for hydrogen uptake. The reaction is typically complete within a few hours.
- Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
- The reaction mixture containing the chiral amine can be used directly in the next step or the catalyst can be removed by filtration through a pad of silica gel.

Protocol 3: Chloroacetylation of (S)-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)amine

This final step involves the acylation of the chiral amine with chloroacetyl chloride to produce Metolachlor.

Materials:

- (S)-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)amine solution from the previous step
- Chloroacetyl chloride
- A base (e.g., triethylamine, sodium carbonate, or potassium hydroxide)^{[6][7]}
- Anhydrous organic solvent (e.g., toluene, THF)^{[1][8]}
- Reaction flask with a dropping funnel and stirrer
- Ice bath

Procedure:

- In a reaction flask, dissolve the chiral amine in an anhydrous organic solvent.
- Add the base to the solution.

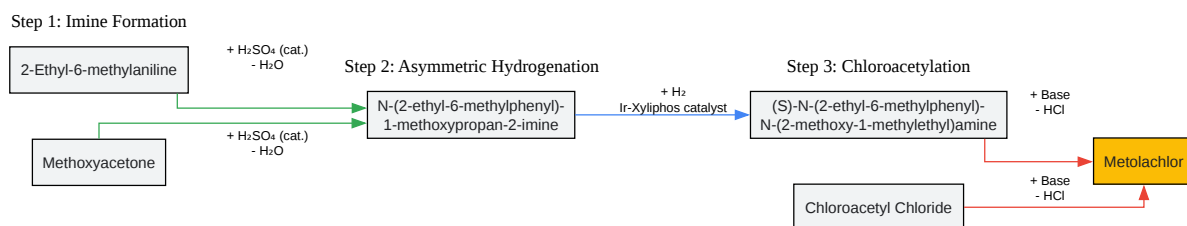
- Cool the mixture in an ice bath to 0-5°C.
- Slowly add chloroacetyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution, maintaining the low temperature.[8]
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.[9]
- Monitor the reaction by TLC or HPLC to confirm the consumption of the starting amine.
- Upon completion, quench the reaction by adding water.
- Separate the organic layer and wash it successively with dilute acid (e.g., HCl), water, and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain crude Metolachlor.
- The crude product can be purified by crystallization or column chromatography.

Data Presentation

The following table summarizes typical reaction parameters and reported yields for the synthesis of Metolachlor.

Step	Reactants	Catalyst /Reagents	Solvent	Temperature (°C)	Pressure (bar)	Time (h)	Yield (%)
Imine Formation	2-Ethyl-6-methylaniline, Methoxyacetone	H ₂ SO ₄ (catalytic)	Toluene	Reflux	Atmospheric	2-4	>95% (crude)
Asymmetric Hydrogenation	N-aryl imine	[Ir(COD)Cl] ₂ /Xyliphos	Toluene	50	80	1-3	~80% (ee >80%) [10]
Chloroacetylation	Chiral Amine, Chloroacetyl chloride	Triethylamine or NaOH	Toluene or THF	0 - RT	Atmospheric	1-3	90-95% [1][6]

Mandatory Visualization



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Caption: Synthetic pathway of Metolachlor from **2-Ethyl-6-methylaniline**.

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